molecular formula C8H5ClF5NO B2490711 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol CAS No. 1431842-81-7

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol

Cat. No.: B2490711
CAS No.: 1431842-81-7
M. Wt: 261.58
InChI Key: AAJDYNJCNIEYIB-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, along with a difluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol typically involves the introduction of the difluoroethanol group to a pyridine ring that is already substituted with chlorine and trifluoromethyl groups. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a difluoroethanol reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of difluoroketones or difluoroaldehydes.

    Reduction: Formation of piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol involves its interaction with specific molecular targets. The trifluoromethyl and difluoroethanol groups contribute to its high lipophilicity and ability to interact with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
  • 3-Chloro-5-(trifluoromethyl)pyridin-2-ol
  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine

Uniqueness

Compared to similar compounds, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol is unique due to the presence of the difluoroethanol group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF5NO/c9-5-1-4(8(12,13)14)2-15-6(5)7(10,11)3-16/h1-2,16H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJDYNJCNIEYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(CO)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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